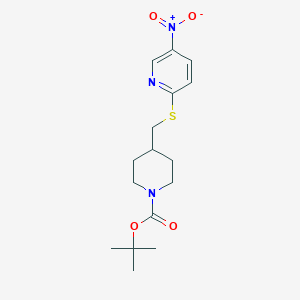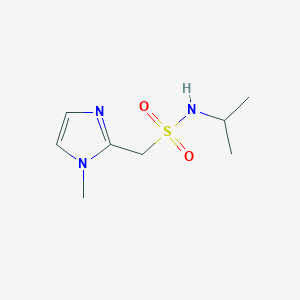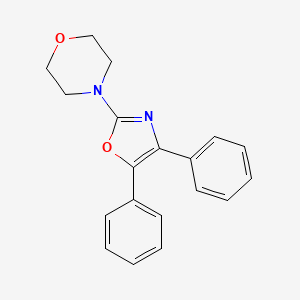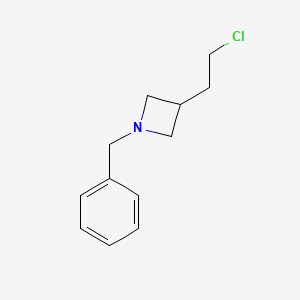
1-Benzyl-3-(2-chloroethyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-3-(2-chloroethyl)azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(2-chloroethyl)azetidine can be synthesized through several methods. One common approach involves the reaction of benzylamine with 2-chloroethylamine under basic conditions to form the azetidine ring. Another method includes the cyclization of N-benzyl-2-chloroethylamine using a strong base like sodium hydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors has also been explored to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-Benzyl-3-(2-chloroethyl)azetidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the azetidine ring can lead to the formation of amines or other reduced products.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of N-substituted azetidines.
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of primary or secondary amines.
科学的研究の応用
1-Benzyl-3-(2-chloroethyl)azetidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-Benzyl-3-(2-chloroethyl)azetidine involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates nucleophilic attack, leading to ring-opening reactions that can modify biological molecules or materials. The compound’s reactivity is influenced by the presence of the benzyl and chloroethyl groups, which can participate in additional interactions and reactions.
類似化合物との比較
1-Benzyl-3-(2-chloroethyl)azetidine can be compared with other azetidines and related compounds:
Azetidine: The parent compound with a simpler structure and different reactivity profile.
N-Benzylazetidine: Lacks the chloroethyl group, resulting in different chemical behavior.
2-Chloroethylazetidine: Lacks the benzyl group, affecting its stability and reactivity.
Uniqueness: this compound’s unique combination of the benzyl and chloroethyl groups imparts distinct reactivity and stability characteristics, making it valuable for specific applications in synthesis and research.
特性
分子式 |
C12H16ClN |
|---|---|
分子量 |
209.71 g/mol |
IUPAC名 |
1-benzyl-3-(2-chloroethyl)azetidine |
InChI |
InChI=1S/C12H16ClN/c13-7-6-12-9-14(10-12)8-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
InChIキー |
AZCQPIQHPNMWSD-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1CC2=CC=CC=C2)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


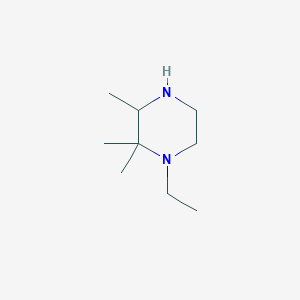
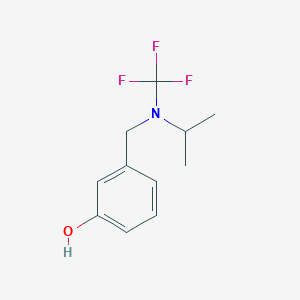
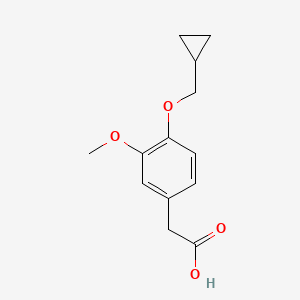
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 7-chloro-4-oxo-, ethyl ester](/img/structure/B13965002.png)
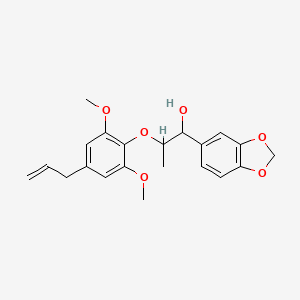
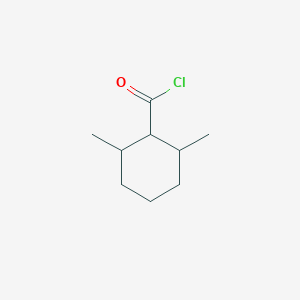
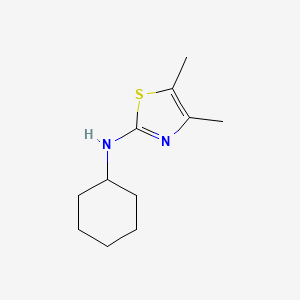
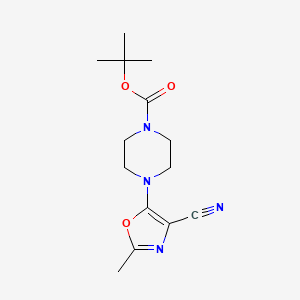
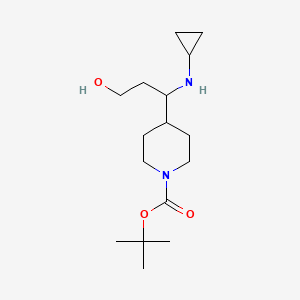
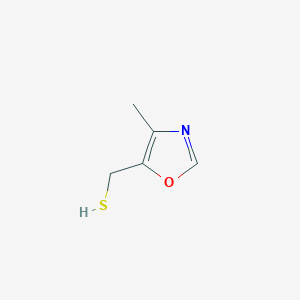
![N-[(4-Methylphenyl)methyl]nitrous amide](/img/structure/B13965053.png)
